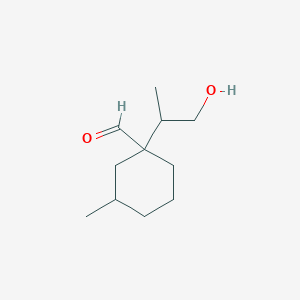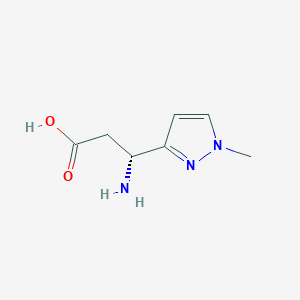
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is a chemical compound with the molecular formula C8H10N2O It features a pyrazole ring, a pentynyl chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol typically involves the reaction of pyrazole derivatives with alkynyl alcohols. One common method includes the use of 4-pentyn-1-ol as a starting material, which undergoes a series of reactions to introduce the pyrazole ring at the 4-position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products:
Oxidation: Formation of pyrazole ketones or aldehydes.
Reduction: Formation of pyrazole alkanes or alkenes.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol is primarily related to its interaction with biological targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and other non-covalent interactions. The specific pathways and molecular targets depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Pentyn-1-ol: A precursor in the synthesis of 1-(1H-Pyrazol-4-yl)pent-4-yn-1-ol.
Pyrazole Derivatives: Compounds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines share structural similarities and are used in similar applications
Uniqueness: this compound is unique due to the presence of both a pyrazole ring and an alkyne group, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various research fields .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-(1H-pyrazol-4-yl)pent-4-yn-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-8(11)7-5-9-10-6-7/h1,5-6,8,11H,3-4H2,(H,9,10) |
InChI Key |
HSZCJRRPIWVGGQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(C1=CNN=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


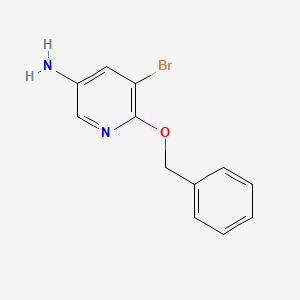

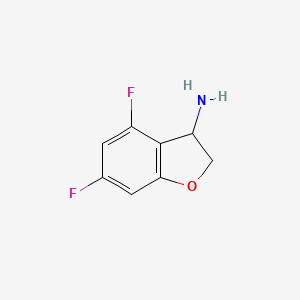

![4-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13312885.png)



![1-[5-(4-Methyl-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13312922.png)
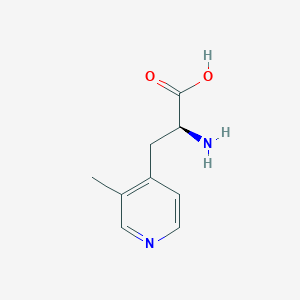
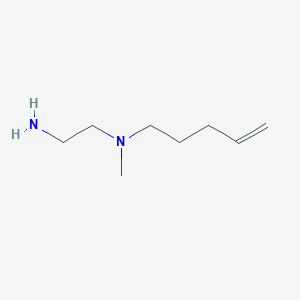
![(3-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B13312942.png)
